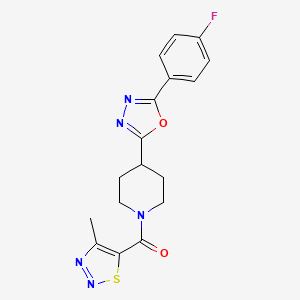

(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Description

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN5O2S/c1-10-14(26-22-19-10)17(24)23-8-6-12(7-9-23)16-21-20-15(25-16)11-2-4-13(18)5-3-11/h2-5,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUGPNZMUTYGQPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a novel hybrid molecule that combines the oxadiazole and thiadiazole moieties, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other potential therapeutic effects.

Chemical Structure

The compound can be represented by the following molecular formula:

It features a piperidine ring linked to an oxadiazole and a thiadiazole , which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiadiazole structures. These derivatives have shown promising results against various cancer cell lines.

-

Mechanism of Action

- The oxadiazole moiety is known to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- The thiadiazole component enhances the compound's ability to induce apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspase pathways .

-

In Vitro Studies

- In vitro testing against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines demonstrated significant cytotoxicity with IC50 values in the low micromolar range (e.g., IC50 = 0.28 µg/mL for some derivatives) .

- Cell cycle analysis indicated that treatment with these compounds leads to G2/M phase arrest, contributing to their effectiveness as anticancer agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Preliminary studies indicate that derivatives containing thiadiazole show moderate to good activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Study 1: Anticancer Efficacy

In a recent study published in PMC, several derivatives were evaluated for their cytotoxic effects on MCF-7 and HepG2 cells. The results indicated that compounds with similar structures to the target compound showed enhanced activity compared to standard chemotherapeutics like 5-Fluorouracil .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4e | MCF-7 | 7.56 |

| 4i | HepG2 | 2.32 |

Study 2: Mechanism-Based Approaches

An extensive review highlighted the mechanisms through which oxadiazole-based compounds exert their anticancer effects, emphasizing their role in inhibiting critical cancer-related enzymes . This supports the hypothesis that the target compound may share similar mechanisms of action.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds containing oxadiazole and thiadiazole rings exhibit significant antimicrobial activity. In vitro studies have shown that derivatives similar to (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone demonstrate promising effects against various bacterial and fungal strains .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Molecular docking studies suggest that it may interact effectively with cancer-related targets due to its structural features. Compounds in this class have shown potential in inhibiting cancer cell proliferation in several assays .

Case Study 1: Antibacterial Activity

A study synthesized several oxadiazole-piperidine derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In another investigation, a series of thiadiazole-containing compounds were assessed for their cytotoxic effects on human cancer cell lines. The results revealed that some derivatives significantly inhibited cell growth and induced apoptosis, suggesting their potential as lead compounds for further development .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations :

- The target compound combines rigid heterocycles (oxadiazole, thiadiazole) with a flexible piperidine linker, contrasting with fully planar analogs like those in and .

- The 4-methyl group on the thiadiazole (target) may increase steric hindrance compared to methoxy (Ev4) or pyrrole (Ev7) substituents .

Key Observations :

- The target’s synthesis is unreported, but analogous methods (e.g., cyclization, acid-mediated reactions) are viable based on and .

Physicochemical Properties

Table 3: Physicochemical Profiles

Key Observations :

- The piperidine moiety in the target may improve solubility compared to fully aromatic analogs (e.g., Ev3, Ev4) .

- Crystallinity data (Ev3, Ev4) suggest that structural analogs form stable crystals, a trait likely shared by the target compound .

Research Implications

While biological activity data for the target compound are absent in the evidence, structural analogs demonstrate the importance of fluorophenyl and heterocyclic motifs in drug design. For example:

- Thiadiazole derivatives (Ev4, Ev7) are associated with antimicrobial and anticancer activities .

- Piperidine-containing compounds often exhibit enhanced bioavailability and target affinity due to their flexibility .

Further studies should explore the target’s reactivity, stability, and interactions using techniques like X-ray crystallography (employing SHELX programs, as in ) and computational modeling .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?

- Methodological Answer : The compound’s synthesis likely involves coupling a piperidine-oxadiazole intermediate with a thiadiazole-containing methanone. A general approach for oxadiazole synthesis involves cyclization of thiosemicarbazides with carboxylic acids under acidic conditions (e.g., using POCl₃) . For thiadiazole derivatives, methods such as refluxing thiadiazole precursors with glacial acetic acid and subsequent purification via recrystallization (ethanol) are effective . Key steps include monitoring reaction progress via TLC and optimizing stoichiometry to avoid side products like unreacted piperidine intermediates.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : To assess purity (>95% recommended for pharmacological studies) .

- NMR (¹H/¹³C) : Confirm the presence of fluorophenyl (δ ~7.2–7.5 ppm for aromatic protons), oxadiazole (C=N at ~150–160 ppm), and thiadiazole (S–C=N at ~165–170 ppm) moieties .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., calculated for C₁₈H₁₅FN₄O₂S₂: 414.06 g/mol) .

Q. What are the critical safety considerations during synthesis and handling?

- Methodological Answer : Fluorophenyl and thiadiazole groups may pose toxicity risks. Follow protocols for handling aromatic amines and sulfides:

- Use fume hoods and PPE (gloves, lab coats).

- Neutralize acidic waste (e.g., glacial acetic acid) with sodium bicarbonate before disposal .

- In case of exposure, rinse with copious water and consult a physician immediately, providing the SDS for reference .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities toward target proteins (e.g., kinases or bacterial enzymes). Focus on the oxadiazole and thiadiazole moieties as hydrogen-bond acceptors .

- QSAR Studies : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) with experimental IC₅₀ values to identify pharmacophoric features .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in SAR data for analogs of this compound?

- Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from assay variability or off-target effects. Mitigate by:

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, ATPase assays for kinase inhibition) .

- Counter-Screening : Test against related targets (e.g., CYP450 isoforms) to exclude non-specific binding .

- Crystallography : Solve co-crystal structures of the compound with its target to validate binding modes (SHELX refinement preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.